molecular formula C19H10Cl2N2O3 B4371131 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B4371131
M. Wt: 385.2 g/mol
InChI Key: WWSPAHXDOALCCO-UHFFFAOYSA-N
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Description

6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, also known as DPA-714, is a compound that has been widely studied for its potential applications in the field of medical research. This compound belongs to the family of isoxazolopyridine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its binding to the TSPO on the mitochondrial membrane. This binding leads to the modulation of various cellular processes, including the regulation of calcium homeostasis, the inhibition of oxidative stress, and the regulation of mitochondrial energy metabolism. These effects have been found to be beneficial in the treatment of various pathological conditions, including neurodegenerative diseases, cancer, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the activation of microglial cells in the brain. In addition, this compound has been found to protect against oxidative stress and to improve mitochondrial function. These effects have been found to be beneficial in the treatment of various pathological conditions, including neurodegenerative diseases, cancer, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is its high affinity for the TSPO, which allows for the selective targeting of this protein in various cell types. In addition, this compound has been found to be stable in biological fluids, which allows for its use in in vivo experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid. One area of research is the development of more potent and selective TSPO ligands that can be used in the treatment of various pathological conditions. Another area of research is the investigation of the potential role of this compound in the regulation of the immune system, particularly in the context of autoimmune diseases. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could also be an area of future research.

Scientific Research Applications

6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has been extensively studied for its potential applications in the field of medical research. It has been found to exhibit a high affinity for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of cellular processes, including apoptosis, inflammation, and oxidative stress. TSPO has been found to be upregulated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammation. Therefore, this compound has been studied for its potential applications in the treatment of these conditions.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3/c20-11-6-7-12(14(21)8-11)15-9-13(19(24)25)16-17(23-26-18(16)22-15)10-4-2-1-3-5-10/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSPAHXDOALCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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